NVP-BGT226

Vue d'ensemble

Description

NVP-BGT226 est un nouvel inhibiteur dual de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine. Ce composé a montré une activité inhibitrice de la croissance puissante contre diverses lignées cellulaires cancéreuses, y compris les cellules cancéreuses de la tête et du cou . Il est entré en phase I/II d'essais cliniques et est en cours d'investigation pour son potentiel en tant qu'agent thérapeutique dans le traitement du cancer .

Applications De Recherche Scientifique

NVP-BGT226 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.

Medicine: Explored as a potential therapeutic agent for treating cancers, including head and neck cancer and pancreatic cancer

Industry: Potential applications in the development of new cancer therapies and drug formulations.

Mécanisme D'action

Target of Action

NVP-BGT226, also known as BGT226 maleate or BGT-226 maleate or BGT226, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The compound primarily targets PI3Kα, PI3Kβ, and PI3Kγ with IC50 values of 4 nM, 63 nM, and 38 nM respectively . These targets play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets (PI3K and mTOR) by binding to their active sites, thereby inhibiting their activity. This inhibition leads to a profound and global suppression of the AKT signaling pathways, which translates into potent antiproliferative effects . The compound’s action results in a concentration- and time-dependent suppression of the AKT/mTOR signal cascade .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway frequently accounts for tumorigenesis in various cancers . By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to a decrease in cancer cell proliferation and survival .

Pharmacokinetics

The absorption of this compound is rapid, and systemic exposure increases in a dose-dependent manner . .

Result of Action

The molecular and cellular effects of this compound’s action include potent growth-inhibitory activity against various cancer cell lines . The compound induces a G0/G1 cell cycle arrest, leading to a decrease in cell proliferation . Additionally, this compound has been shown to induce autophagy, a cellular process involved in the degradation and recycling of cellular components .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound has entered Phase I/II clinical trials, indicating its potential for use in a variety of physiological environments .

Analyse Biochimique

Biochemical Properties

NVP-BGT226 is a PI3K/mTOR dual inhibitor, with IC50s of 4 nM, 63 nM, and 38 nM for PI3Kα, PI3Kβ, and PI3Kγ respectively . It displays potent growth-inhibitory activity against human head and neck cancer cells . The activation of the AKT/mTOR signal cascade is suppressed by this compound in a concentration- and time-dependent manner .

Cellular Effects

This compound has shown to decrease cell viability within 24–72 h after exposure to about 50% compared to untreated control cells in a concentration-dependent manner . It induces predominantly G0/G1 cell cycle arrest . This compound has potent proapoptotic effects in vitro as well as in ex vivo native blasts .

Molecular Mechanism

This compound acts by suppressing the activation of the AKT/mTOR signal cascade in a concentration- and time-dependent manner . It induces G0/G1 arrest and acts, at least, partially via downregulation of Survivin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the activation of the AKT/mTOR signal cascade is suppressed by this compound in a concentration- and time-dependent manner .

Dosage Effects in Animal Models

In a xenografted animal model, this compound significantly delayed tumor growth in a dose-dependent manner, along with suppressed cytoplasmic expression of p-p70 S6 kinase and the presence of autophagosome formation .

Metabolic Pathways

This compound is involved in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is one of the most commonly activated signaling pathways in various cancers .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du NVP-BGT226 ne sont pas détaillées de manière exhaustive dans la littérature disponible. Il est connu que le composé est préparé par une série de réactions chimiques impliquant des réactifs et des catalyseurs spécifiques. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour assurer un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Le NVP-BGT226 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure du composé.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des voies de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine.

Biologie : Investigated for its effects on cell cycle regulation, apoptosis, and autophagy in various cell lines.

Médecine : Explored as a potential therapeutic agent for treating cancers, including head and neck cancer and pancreatic cancer

Industrie : Potential applications in the development of new cancer therapies and drug formulations.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les voies de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine. Cette inhibition conduit à la suppression de la croissance et de la prolifération cellulaires, à l'induction de l'arrêt du cycle cellulaire et à la régulation de l'apoptose et de l'autophagie. Le composé cible des voies moléculaires spécifiques impliquées dans la survie et la croissance des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Le NVP-BGT226 est unique dans son inhibition double de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine. Des composés similaires comprennent :

Torin2 : A potent inhibitor of mammalian target of rapamycin with structural similarities to this compound.

Dactolisib : A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, similar in function to this compound.

Le this compound se distingue par ses cibles moléculaires spécifiques et les voies qu'il affecte, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Activité Biologique

NVP-BGT226, a novel dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, has emerged as a promising therapeutic agent in oncology. This compound targets the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers, including head and neck cancer and hepatocellular carcinoma (HCC). This article reviews the biological activity of this compound, supported by data tables and case studies from recent research findings.

This compound acts as an ATP-competitive inhibitor, effectively blocking both PI3K and mTORC1/C2 pathways. It exhibits potent inhibitory effects on the growth of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy. The compound has shown a preference for the PI3Kα isoform while also inhibiting other class I PI3K isoforms and mTOR complexes.

Antitumor Activity

Research has demonstrated that this compound possesses significant antitumor activity across various cancer cell lines. Notably, it has been tested against head and neck cancer and hepatocellular carcinoma cell lines under both normoxic and hypoxic conditions.

| Cancer Type | Cell Lines Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Head and Neck Cancer | SCC4, TU183, KB | 7.4 - 30.1 | Induces G0/G1 arrest, apoptosis, autophagy |

| Hepatocellular Carcinoma | Mahlavu, SNU475, HepG2 | <10 | Inhibits p-Akt/p-S6, reduces HIF-1α/VEGF |

In a study involving head and neck cancer cell lines, BGT226 demonstrated a concentration-dependent inhibition of cell growth. It induced G0/G1 phase arrest while promoting autophagy through upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and degradation of p62 .

Efficacy in Animal Models

The efficacy of this compound has also been evaluated in xenograft models. In these studies, oral administration resulted in significant tumor growth inhibition:

These findings indicate that this compound effectively delays tumor progression in a dose-dependent manner.

Case Studies

- Head and Neck Cancer : A study demonstrated that this compound was effective against cisplatin-resistant head and neck cancer cells, highlighting its potential for treating patients with refractory disease .

- Hepatocellular Carcinoma : In HCC models, BGT226 maintained cytotoxic efficacy under hypoxic conditions—an environment often associated with chemoresistance—by downregulating HIF-1α and VEGF expression .

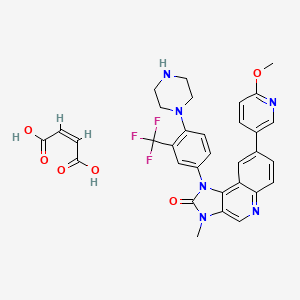

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMAKUNSXIEKN-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245537-68-1 | |

| Record name | BGT-226 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BGT-226 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.